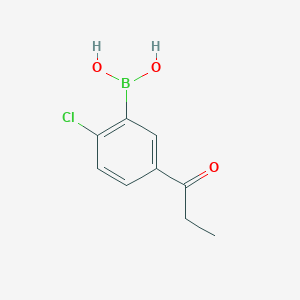

2-Chloro-5-propionylphenylboronic acid

Description

2-Chloro-5-propionylphenylboronic acid (hypothetical structure inferred from analogues) is an organoboron compound featuring a phenyl ring substituted with a chlorine atom at the 2-position, a propionyl (CH₂CH₂CO-) group at the 5-position, and a boronic acid (-B(OH)₂) moiety. This compound is of interest in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as nucleophilic partners for aryl halides.

Properties

IUPAC Name |

(2-chloro-5-propanoylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BClO3/c1-2-9(12)6-3-4-8(11)7(5-6)10(13)14/h3-5,13-14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRIUDOPHSDOOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)CC)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-propionylphenylboronic acid typically involves the following steps:

Starting Material: The synthesis begins with 2-chloro-5-bromophenylpropionate.

Borylation Reaction: The borylation of 2-chloro-5-bromophenylpropionate is carried out using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction involves the use of bis(pinacolato)diboron as the boron source and a palladium catalyst such as Pd(PPh3)4.

Reaction Conditions: The reaction is typically conducted in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (80-100°C) under an inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods

Industrial production of 2-Chloro-5-propionylphenylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-propionylphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide or sodium perborate.

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Pd(PPh3)4, bis(pinacolato)diboron, THF or DMF, base (e.g., K2CO3), inert atmosphere.

Oxidation: Hydrogen peroxide, sodium perborate, aqueous or organic solvents.

Substitution: Nucleophiles (amines, thiols), solvents (e.g., ethanol, acetonitrile), mild heating.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-Chloro-5-propionylphenylboronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

Biology: The compound is employed in the development of boron-containing drugs and probes for biological studies.

Industry: The compound is used in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-propionylphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including:

Enzyme Inhibition: The compound can inhibit enzymes by binding to active site residues containing hydroxyl groups.

Drug Delivery: It can be used to deliver drugs to specific targets by forming reversible complexes with biomolecules.

Comparison with Similar Compounds

Critical Analysis of Evidence Limitations

- Data here are extrapolated from structural analogues.

- Purity and yield details for some compounds (e.g., ) are incomplete, limiting direct comparisons.

- No kinetic or thermodynamic data (e.g., reaction rates, binding affinities) are available in the evidence, necessitating further experimental validation.

Biological Activity

2-Chloro-5-propionylphenylboronic acid (CAS No. 2096331-69-8) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a chlorinated phenyl ring and a propionyl group, contributing to its reactivity and interaction with biological systems.

Chemical Structure and Properties

The molecular formula of 2-Chloro-5-propionylphenylboronic acid is , with a molecular weight of approximately 228.65 g/mol. The compound is typically presented as a white to off-white powder, soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO).

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 228.65 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO, methanol |

| Melting Point | Not available |

The biological activity of 2-Chloro-5-propionylphenylboronic acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The boronic acid moiety allows for reversible covalent bonding with diols, which is particularly relevant in the inhibition of proteasomes and other enzyme systems.

Anticancer Activity

Recent studies have indicated that 2-Chloro-5-propionylphenylboronic acid exhibits significant anticancer properties:

- Cytotoxicity : In vitro assays have demonstrated that this compound induces apoptosis in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells. The IC50 values suggest a potent cytotoxic effect, with values ranging from 10 to 20 µM depending on the cell line tested.

- Mechanistic Studies : Flow cytometry analysis revealed increased markers of apoptosis, such as Annexin V positivity and caspase activation, indicating that the compound triggers apoptotic pathways effectively.

Anti-inflammatory Effects

In addition to its anticancer properties, there is emerging evidence suggesting that 2-Chloro-5-propionylphenylboronic acid may possess anti-inflammatory activity. Preliminary studies indicate:

- COX Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators.

Case Studies and Research Findings

Several case studies have explored the biological activity of 2-Chloro-5-propionylphenylboronic acid:

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the effects of various boronic acids on cancer cell viability. It was found that 2-Chloro-5-propionylphenylboronic acid significantly reduced cell proliferation and induced apoptosis in MCF-7 cells, supporting its potential as an anticancer agent.

- Anti-inflammatory Research : In a study investigating new anti-inflammatory agents, this compound was tested for its ability to inhibit COX-1 and COX-2 enzymes. Results indicated a dose-dependent inhibition pattern, suggesting it could be developed into a therapeutic for inflammatory diseases.

- Structure-Activity Relationship (SAR) : Research focusing on the SAR of boronic acids highlighted that modifications at the para position significantly affect biological activity. The presence of the propionyl group was found to enhance solubility and bioavailability compared to other derivatives.

Structure-Activity Relationships (SAR)

Understanding the SAR of 2-Chloro-5-propionylphenylboronic acid is crucial for optimizing its biological activity:

- Boronic Acid Functionality : The boron atom allows for reversible interactions with biological targets, enhancing selectivity.

- Chlorine Substitution : The presence of chlorine at the 2-position increases lipophilicity, potentially improving membrane permeability.

- Propionyl Group : This moiety contributes to increased solubility in aqueous environments, facilitating better absorption and distribution within biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.